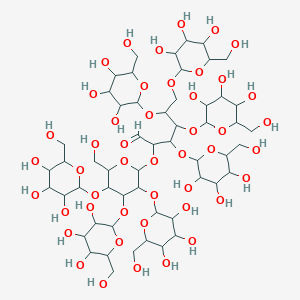

Maltononaose

Beschreibung

Eigenschaften

IUPAC Name |

2-[6-(hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVLVBOKWRYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Interactions and Catalytic Mechanisms Involving Maltononaose

Maltononaose (B116977) as a Substrate in Enzyme Kinetics Studies

Maltononaose's utility as a substrate is particularly evident in the study of amylolytic enzymes, where it helps to delineate the intricacies of their active sites and catalytic activities. caymanchem.commedchemexpress.commedchemexpress.eumedchemexpress.com

The thermostable α-amylase from Bacillus licheniformis (BLA) has been a subject of extensive research due to its industrial relevance. mdpi.comfao.org Studies using a series of maltooligosaccharides have demonstrated that maltononaose is the preferred substrate for BLA. nih.govresearchgate.net This preference is reflected in its kinetic parameters, exhibiting the lowest K_m value (0.36 mM) and the highest k_cat value (12.86 s⁻¹), resulting in a catalytic efficiency (k_cat/K_m) of 35.72 s⁻¹mM⁻¹. nih.gov

The hydrolysis of maltononaose by BLA predominantly yields maltotriose (B133400) (G3) and maltohexaose (B131044) (G6) as the major products. nih.govresearchgate.net This specific cleavage pattern, along with the analysis of the hydrolysis of other maltooligosaccharides like maltooctaose (B131049) (G8), has led to the proposal of a nine-subsite model for the binding region of BLA. nih.gov This model comprises six subsites at the non-reducing end and three subsites at the reducing end of the cleavage site. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of Maltooligosaccharides by B. licheniformis α-Amylase

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Major Products |

|---|---|---|---|---|

| Maltononaose (G9) | 0.36 | 12.86 | 35.72 | G3, G6 |

| Maltooctaose (G8) | N/A | N/A | N/A | G3, G5 and G2, G6 |

Data sourced from Tran et al. (2014). nih.gov

Maltononaose is also employed as a substrate to investigate the subsite affinities of glucoamylases, such as glucoamylase II from Aspergillus niger. caymanchem.combiomol.commedchemexpress.commedchemexpress.com Glucoamylases hydrolyze α-1,4 and α-1,6 glucosidic bonds from the non-reducing end of starch and related oligosaccharides to release glucose. medchemexpress.eu By analyzing the kinetics of maltononaose hydrolysis, researchers can deduce the binding energies of individual subsites within the enzyme's active site. capes.gov.br This information is crucial for understanding the enzyme's mechanism and for engineering enzymes with altered properties. researchgate.net The use of substrates like maltononaose has been fundamental in applying the subsite theory to elucidate the action patterns of glucoamylases. capes.gov.br

Alpha-Amylase Hydrolysis and Cleavage Distribution (e.g., B. licheniformis thermostable alpha-amylase)

Cyclodextrin (B1172386) Glycosyltransferase (CGTase) Interactions with Maltononaose

Cyclodextrin glycosyltransferases (CGTases) are multifunctional enzymes belonging to the α-amylase family that catalyze the formation of cyclodextrins from starch and related linear oligosaccharides. nih.govnih.gov Maltononaose has been instrumental in elucidating the structure and function of CGTase.

Maltononaose can act as a linear substrate for CGTase, participating in its various reactions. researchgate.netnih.gov It can also function as an inhibitor, and the crystal structure of CGTase from Bacillus circulans strain 251 in complex with a maltononaose-derived inhibitor has been determined. nih.govasm.orgnih.gov This complex revealed an extended conformation of the maltononaose molecule bound to the active site, providing significant insights into substrate binding. nih.gov The inhibitor, formed from the condensation of maltopentaose (B1148383) and acarbose (B1664774), binds across the active site, allowing for the detailed mapping of subsites. scispace.com

The binding of a maltononaose inhibitor to the active site of CGTase from Bacillus circulans strain 251 has been pivotal in identifying and characterizing the sugar-binding subsites. nih.gov These studies have revealed at least nine subsites, labeled -7 to +2, that accommodate the linear oligosaccharide chain. nih.govnih.govasm.org The detailed interactions observed in the crystal structure of the CGTase-maltononaose complex, including hydrogen bonds and hydrophobic contacts, have helped to explain the enzyme's specificity. researchgate.net For instance, subsites distant from the catalytic residues, such as -3 and -7, have been implicated in determining the size of the cyclodextrin product. nih.gov Subsite -6 has also been shown to be important for all transglycosylation reactions catalyzed by CGTase. nih.gov

CGTase catalyzes three main reactions in addition to hydrolysis: cyclization, disproportionation, and coupling. nih.govresearchgate.net Maltononaose serves as a model substrate to study these complex catalytic mechanisms. The catalytic cycle begins with the binding of a substrate like maltononaose and the cleavage of a glycosidic bond to form a covalent glycosyl-enzyme intermediate. scispace.comscispace.comnih.gov

Hydrolysis: The intermediate reacts with water. scispace.com

Disproportionation: A linear maltooligosaccharide acts as an acceptor, resulting in a longer linear oligosaccharide. nih.govscispace.com This intermolecular transglycosylation follows a substituted-enzyme (ping-pong) mechanism. nih.govscienceopen.com

Cyclization: The non-reducing end of the covalently bound intermediate itself acts as the acceptor in an intramolecular transglycosylation, leading to the formation of a cyclodextrin. nih.govscispace.com

The study of how maltononaose and its derivatives bind and are processed by CGTase provides a framework for understanding the structural basis for these different reaction specificities within the α-amylase family. nih.govrug.nl

Engineering CGTase for Modified Product Specificity through Substrate Recognition

Cyclodextrin glycosyltransferase (CGTase) is a key enzyme in the α-amylase family, known for producing cyclodextrins from starch. rug.nl The enzyme's active site features a binding groove with multiple subsites, typically numbered -7 to +2, which accommodate the linear maltooligosaccharide chain. oup.com The binding of a substrate like maltononaose in an extended conformation is a critical step preceding the catalytic reactions of cyclization, coupling, and disproportionation. oup.comnih.gov

Protein engineering, particularly site-directed mutagenesis, has been employed to alter the product specificity of CGTase by modifying its substrate recognition capabilities. nih.govasm.org By changing amino acid residues within the subsites, the binding affinity for different lengths of maltooligosaccharides can be altered, which in turn influences the size of the resulting cyclodextrins or the balance between the different catalytic reactions. oup.com

For instance, a crystal soaking experiment with CGTase from Bacillus circulans strain 251 revealed a maltononaose inhibitor bound in an extended conformation at the active site. rug.nl In contrast, experiments with CGTase from Thermoanaerobacterium thermosulfurigenes EM1 showed a maltohexaose inhibitor bound in a different conformation, which was hypothesized to relate to its enhanced α-cyclodextrin production. nih.gov This highlights how substrate conformation within the active site, influenced by the amino acid composition of the subsites, directs product outcomes.

Specific mutations can be designed to favor or hinder certain substrate conformations. Molecular dynamics simulations have shown that increasing the number of hydrogen bonds and van der Waals interactions between CGTase and a maltononaose substrate, particularly at the -6 and -7 subsites, can enhance the affinity for longer oligosaccharide chains. asm.org These subsites are considered crucial entrance positions that significantly impact product specificity. asm.org By strategically mutating residues at these sites, researchers aim to control the cyclization reaction to produce specific cyclodextrins or enhance transglycosylation for the synthesis of longer linear oligosaccharides. asm.orgasm.orgnih.gov

Table 1: Examples of CGTase Engineering and Effects on Product Specificity

| Enzyme Source | Mutation | Intended Effect | Observed Outcome | Reference(s) |

| Thermoanaerobacterium thermosulfurigenes EM1 | D371R | Hinder maltohexaose conformation | Enhanced production of larger cyclodextrins (β- and γ-CD) | nih.gov |

| Thermoanaerobacterium thermosulfurigenes EM1 | D197H | Stabilize maltohexaose conformation | Increased production of α-CD | nih.gov |

| Paenibacillus macerans | S146P (at subsite -7) | Disturb hydrogen-bonding network | Decreased kcat for β-cyclodextrin synthesis, increased α-cyclodextrin production | asm.org |

| Paenibacillus barengoltzii | A137V | Perturb catalytic site | Increased production of maltooligosaccharides (maltopentaose to maltoheptaose) | researchgate.net |

Amylopullulanase Activity in Maltononaose Production (e.g., Bacillus aryabhattai W310 amylopullulanase)

Amylopullulanase is a versatile enzyme capable of hydrolyzing both α-1,4 and α-1,6 glycosidic linkages in starch and related polysaccharides. researchgate.net A notable example is the amylopullulanase (PulW310B) from Bacillus aryabhattai W310, which has been identified as a producer of maltononaose. nih.gov This represents the first report of an amylopullulanase with this specific activity. nih.gov

Characterization of the recombinant PulW310B revealed that while it possesses structural features of a type I pullulanase, its substrate specificity classifies it as an amylopullulanase. nih.gov When acting on pullulan, PulW310B produces a mixture of maltotriose, maltohexaose, and maltononaose as its main products. nih.gov The production of these maltooligosaccharides is attributed to the enzyme's 4-α-transglycosylation activity. nih.gov

The product distribution from the hydrolysis of pullulan by PulW310B is approximately 73.6% maltotriose, 16.7% maltohexaose, and 6.7% maltononaose. nih.gov This enzyme operates under moderate conditions, with an optimal temperature of 40°C and a pH of 7.0, making it an environmentally favorable option for maltooligosaccharide production. nih.gov

Disproportionating Enzyme (D-Enzyme) Pathways Involving Maltononaose Formation (e.g., Recombinant Barley D-Enzyme)

Disproportionating enzyme (D-enzyme), also known as 4-α-glucanotransferase (EC 2.4.1.25), plays a key role in starch metabolism by catalyzing the transfer of a segment from one 1,4-α-D-glucan chain to another carbohydrate acceptor. wikipedia.org This process, called disproportionation, can lead to the formation of various maltooligosaccharides, including maltononaose. tandfonline.com

Recombinant barley D-enzyme 1 (rDPE1) has been shown to be a functional D-enzyme capable of these reactions. tandfonline.comtandfonline.com When provided with substrates such as maltopentaose, rDPE1 can produce a range of maltooligosaccharides including maltotriose, maltohexaose, maltoheptaose (B131047), and maltononaose. tandfonline.com The formation of these products occurs through a series of transfer reactions. For example, two molecules of maltopentaose (G5) can react to form maltotriose (G3) and maltoheptaose (G7), which can then serve as substrates for further reactions to create longer chains. tandfonline.com Research on purified D-enzyme from malt (B15192052) has shown it can rapidly produce maltoheptaose, and subsequently maltononaose, from smaller substrates. tandfonline.com

The mechanism involves the transfer of maltosyl or maltotriosyl units from a donor to an acceptor α-glucan chain. tandfonline.com This activity is crucial in plant starch metabolism, where D-enzyme 1 (DPE1) converts maltotriose into glucose and maltopentaose, preventing its accumulation and allowing further degradation by other enzymes. nih.gov

Table 2: Maltooligosaccharide Production by Recombinant Barley D-Enzyme (rDPE1)

| Substrate | Major Products | Reference(s) |

| Maltotriose (G3) | Glucose (G1), Maltopentaose (G5), Maltotetraose (B33255) (G4), Maltohexaose (G6), Maltoheptaose (G7) | tandfonline.comtandfonline.com |

| Maltopentaose (G5) | Glucose (G1), Maltotriose (G3), Maltotetraose (G4), Maltohexaose (G6), Maltoheptaose (G7) | tandfonline.com |

Role of Glycogen (B147801) Debranching Enzymes and 4-α-Glucanotransferases in Maltononaose Pathways

Glycogen debranching enzymes (GDEs) are essential for the complete breakdown of branched glycogen. wikipedia.org In eukaryotes, this is a bifunctional enzyme with both 4-α-glucanotransferase and amylo-α-1,6-glucosidase activities on a single polypeptide chain. tandfonline.comoup.com The transferase activity shifts a block of three glucose residues from a four-residue glycogen branch to a nearby non-reducing end. wikipedia.org This remodeling of the glycogen structure is a form of transglycosylation that, while primarily associated with degradation, involves the transfer of maltooligosaccharide units.

4-α-Glucanotransferases, as a broader class of enzymes that includes D-enzyme and the transferase function of GDE, are central to pathways that can form or modify maltooligosaccharides like maltononaose. wikipedia.orgnih.gov Their fundamental action is the scission of an α-1,4 linkage and the transfer of the resulting glucan chain to an acceptor. mdpi.com In plant plastids, D-enzyme (DPE1) acts on maltotriose to produce glucose and maltopentaose, which prevents the buildup of maltotriose during starch degradation. nih.gov While the primary role in this context is degradation, the underlying transferase mechanism is capable of synthesizing longer maltooligosaccharides, including maltononaose, given the appropriate substrates. tandfonline.com

Microbiome Enzyme Contributions to Maltononaose Degradation (e.g., 1,4-alpha-glucosyltransferase and maltogenic alpha-amylase from lactobacilli)

The human gut microbiota possesses a diverse array of enzymes to break down complex carbohydrates that are indigestible by human enzymes, including maltooligosaccharides like maltononaose. nih.govasm.org Lactobacilli, which are prevalent in the small intestine, have sophisticated systems for metabolizing these α-glucans. nih.gov

In Lactobacillus acidophilus, a maltooligosaccharide (MOS) utilization locus encodes for several key enzymes that work in concert to degrade these substrates. nih.govnih.gov This includes a 1,4-α-glucosyltransferase (LaGH13_31B) and a maltogenic α-amylase (LaGH13_20). nih.gov

The 1,4-α-glucosyltransferase is a disproportionating enzyme that prefers maltotriose as a substrate but can act on other maltooligosaccharides. nih.govbiorxiv.org It rearranges shorter oligosaccharides into longer ones and maltose (B56501). This action complements the maltogenic α-amylase, which efficiently breaks down larger maltooligosaccharides into maltose but is less effective on maltotriose. asm.orgnih.gov The concerted action of these two enzymes ensures the efficient conversion of a range of maltooligosaccharides, including odd-numbered ones, into maltose, which can then be further metabolized by the bacterium. nih.govbiorxiv.org Maltogenic α-amylase from Lactobacillus gasseri has also been characterized, showing activity on various starches and pullulan, breaking them down primarily into maltose and glucose. oup.comnzytech.com

Structural Biology and Mechanistic Insights Through Maltononaose Complexes

X-ray Crystallographic Analysis of Enzyme-Maltononaose Complexes

High-resolution crystal structures of enzymes complexed with maltononaose (B116977) or its derivatives have provided profound insights into their function. These studies reveal the precise binding modes of the oligosaccharide chain within the active site cleft and highlight the key amino acid residues involved in substrate recognition and catalysis.

The maltohexaose-producing amylase (G6-amylase) from the alkalophilic Bacillus sp. 707 is an enzyme that predominantly generates maltohexaose (B131044) from starch. kek.jpnih.gov To understand its reaction mechanism, researchers have determined the crystal structure of this enzyme in complex with a pseudo-maltononaose. nih.govpdbj.orgresearchgate.net This complex was achieved by soaking native enzyme crystals in a solution containing acarbose (B1664774) and maltotriose (B133400). kek.jp

The crystal structure of the G6-amylase complex was solved at a resolution of 1.9 Å. nih.govpdbj.orgresearchgate.net The analysis revealed that the pseudo-maltononaose molecule occupies nine substrate-binding subsites, designated from -6 to +3, within the active site cleft. kek.jppdbj.org This binding mimics a true enzyme-substrate complex, providing a detailed view of the interactions. kek.jp The backbone structure of the G6-amylase was found to be very similar to that of other liquefying α-amylases. kek.jp

Key crystallographic data for the native G6-amylase and its complex with pseudo-maltononaose are summarized below.

| Parameter | Native G6-Amylase | G6-Amylase-Pseudo-Maltononaose Complex |

| Resolution (Å) | 2.1 | 1.9 |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell a (Å) | 47.6 | 47.4 |

| Unit Cell b (Å) | 82.8 | 82.5 |

| Unit Cell c (Å) | 127.2 | 126.9 |

| R-factor | 0.166 | Not specified |

| R-free | 0.210 | Not specified |

| Data sourced from Kanai et al., 2004 & 2005. kek.jpresearchgate.net |

Cyclodextrin (B1172386) glycosyltransferase (CGTase) is an enzyme known for its ability to convert starch into cyclodextrins. rug.nl The crystal structure of CGTase from Bacillus circulans strain 251 was determined in a complex with a maltononaose inhibitor at a resolution of 2.6 Å. uniprot.orgnih.gov This inhibitor was ingeniously formed within the enzyme's active site by first soaking crystals with the inhibitor acarbose, followed by a subsequent soak with maltohexaose. nih.gov The resulting structure showed a nine-saccharide inhibitor bound in the active site. nih.gov

The inhibitor is composed of an acarbose unit at the reducing end, occupying subsites near the catalytic residues, to which a five-glucose oligosaccharide is attached. nih.gov The binding of this maltononaose inhibitor revealed the extensive substrate-binding groove of CGTase, with subsites defined from -7 to +2. asm.orgresearchgate.net The structure showed that at the fifth residue, the sugar chain makes a distinct turn, facilitating interactions with residues Tyr89, Phe195, and Asn193, as well as a flexible loop. nih.gov This structural information provides a basis for understanding the product specificity of CGTases. nih.gov

Maltohexaose-Producing Amylase Complexed with Pseudo-Maltononaose (e.g., Bacillus sp. 707 G6-amylase)

Conformational Changes and Active Site Dynamics Induced by Maltononaose Binding

The binding of a substrate or inhibitor to an enzyme's active site is rarely a simple lock-and-key event. Often, it induces conformational changes that are critical for catalysis, a concept known as "induced fit". mdpi.com Studies on maltononaose-enzyme complexes have provided direct evidence for such dynamic processes.

In the case of the Bacillus sp. 707 G6-amylase, the binding of the pseudo-maltononaose induces a noticeable conformational change in two key residues: Glu266 and Asp333. nih.govpdbj.orgacs.org This change allows for the formation of a salt linkage with the N-glycosidic amino group and a hydrogen bond with the hydroxyl groups of the cyclitol part of the inhibitor at subsite -1. nih.govpdbj.org

Similarly, in CGTase, substrate binding at remote subsites can trigger conformational changes that influence catalytic activity. Evidence suggests that substrate interactions at subsite -6, a conserved site in CGTases, activate the enzyme for its various transglycosylation reactions through an induced-fit mechanism. capes.gov.brnih.gov This represents the first clear biochemical evidence for such a mechanism within the α-amylase family. nih.gov The binding of the maltononaose substrate leads to small but significant conformational shifts that appear to be crucial for catalysis. capes.gov.br

The dynamics of the active site are not limited to large-scale domain movements but also involve subtle rearrangements of side chains and flexible loops that optimize the environment for the chemical reaction. purdue.edunih.gov For instance, in G6-amylase, the indole (B1671886) ring of Trp140 stacks onto the sugar residues at subsites -6 and -5, a face-to-face contact that is believed to regulate the positioning of the substrate and ultimately control the specific production of maltohexaose. nih.govpdbj.orgrcsb.org

Identification and Role of Catalytic Residues in Maltononaose-Processing Enzymes

X-ray crystallographic structures of enzyme-maltononaose complexes are instrumental in identifying the catalytic residues and elucidating their roles in the reaction mechanism. Enzymes in the α-amylase family, including G6-amylase and CGTase, typically employ a retaining double-displacement mechanism involving a catalytic triad (B1167595) of acidic residues. rug.nlhu.edu.joscienceopen.com

For the G6-amylase from Bacillus sp. 707, the structural analysis of the pseudo-maltononaose complex unequivocally identified the key catalytic residues. kek.jpnih.govpdbj.org

Asp236 acts as the nucleophilic catalyst . It attacks the anomeric carbon of the scissile glycosidic bond.

Glu266 functions as the general acid/base catalyst (proton donor/acceptor). It protonates the glycosidic oxygen during bond cleavage and deprotonates a water molecule for the subsequent hydrolysis step.

Asp333 , while not a direct catalytic residue, is crucial for substrate binding and positioning, as it forms a hydrogen bond with the inhibitor at subsite -1 upon the induced conformational change. nih.govpdbj.orgacs.org

In CGTase from Bacillus circulans, the catalytic machinery also consists of a triad of aspartic and glutamic acid residues. scienceopen.com The structure of the complex with the maltononaose inhibitor shows how the inhibitor is positioned relative to these catalytic residues. nih.gov The acarbose portion of the inhibitor occupies the subsites around the catalytic center, mimicking the binding of a substrate just prior to cleavage. nih.gov Specific residues, including Tyr89, Asn193, and Phe195, are key to interacting with the bent portion of the maltononaose inhibitor, which is crucial for guiding the non-reducing end of the substrate towards the active site for the cyclization reaction. nih.gov

The table below summarizes the key residues involved in catalysis and substrate binding as revealed by studies on these enzyme-maltononaose complexes.

| Enzyme | Residue | Role | Source |

| G6-Amylase (Bacillus sp. 707) | Asp236 | Nucleophilic Catalyst | nih.govpdbj.org |

| Glu266 | General Acid/Base Catalyst | nih.govpdbj.org | |

| Asp333 | Substrate Binding/Positioning | nih.govpdbj.org | |

| Trp140 | Product Specificity (Stacking at subsite -6) | nih.govpdbj.org | |

| CGTase (B. circulans) | Tyr89 | Inhibitor Interaction | nih.gov |

| Asn193 | Inhibitor Interaction | nih.gov | |

| Phe195 | Inhibitor Interaction | nih.gov | |

| Catalytic Triad (Asp/Glu) | Catalysis | scienceopen.com |

Theoretical and Computational Investigations of Maltononaose Systems

Stochastic Reaction Path Calculations for Enzymatic Processes Involving Maltononaose (B116977)

Stochastic reaction path calculations are a computational method used to study the dynamics of complex biochemical processes that occur over long timescales, such as the enzymatic modification of oligosaccharides. nih.gov This approach is particularly useful for modeling large conformational changes in enzyme-substrate complexes, which are critical for catalysis.

A significant application of this method has been in the study of cyclodextrin (B1172386) glycosyltransferase (CGTase), an enzyme in the α-amylase family that catalyzes the conversion of linear starch into circular cyclodextrins. nih.govrug.nl Research on the cyclization of a malto-octaose chain, a close relative of maltononaose, using stochastic path calculations has provided a detailed view of the reaction pathway. nih.gov These calculations revealed that the cyclization process involves a substantial movement of the non-reducing end of the oligosaccharide chain over a distance of 23 angstroms, moving from a remote binding site into the enzyme's acceptor site to form the circular product. nih.govresearchgate.net The simulations, based on path integral theory, can generate an approximate molecular dynamics trajectory on a millisecond timescale for large enzymes like the 75-kDa CGTase from Bacillus circulans strain 251. nih.gov

The results from these calculations, when combined with site-directed mutagenesis data, demonstrate how specific features of the enzyme actively facilitate this large-scale sugar chain movement. nih.govresearchgate.net Key findings from these studies include:

Role of Aromatic Residues: Aromatic amino acid residues within the enzyme's active site and on its surface guide the oligosaccharide chain along the reaction path.

Hydrophobic Cavity: A hydrophobic cavity at the enzyme's surface plays a crucial role in catalyzing the movement of the sugar chain. nih.govresearchgate.net

By generating these approximate trajectories, stochastic reaction path calculations offer unique insights into the dynamics of complex enzymatic reactions involving maltooligosaccharides like maltononaose, bridging the gap between static crystal structures and the dynamic reality of catalysis. nih.gov

Molecular Dynamics Simulations of Enzyme-Maltononaose Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of maltononaose, MD simulations provide detailed insights into the specific interactions between the oligosaccharide and the active site of an enzyme, revealing how these interactions govern substrate binding, catalysis, and product specificity. researchgate.netfrontiersin.org

MD simulations have been instrumental in analyzing the interactions between maltononaose and enzymes such as cyclodextrin glycosyltransferase (CGTase). researchgate.netresearchgate.net These simulations can reveal how an enzyme's structure adapts upon substrate binding. For instance, studies on CGTase variants have shown that mutations can lead to optimized catalytic conformations by increasing the flexibility of loop regions near the substrate-binding pocket, which in turn enhances the accessibility for the substrate. researchgate.net

The primary interactions governing the binding of maltononaose to an enzyme's active site can be quantified and characterized through MD simulations. These interactions are critical for stabilizing the enzyme-substrate complex in a conformation suitable for catalysis.

| Interaction Type | Description | Key Residues Involved (Examples) |

|---|---|---|

| Hydrogen Bonds | Crucial for specificity and anchoring the oligosaccharide chain in the active site cleft. | Asp, Glu, Arg, Tyr |

| Hydrophobic Interactions | Stacking interactions between the glucose rings and aromatic residues (e.g., Trp, Tyr, Phe). | Trp, Tyr, Phe |

| Van der Waals Forces | Contribute to the overall binding energy and close packing of the substrate in the active site. | Met, Ala, Val |

| Cation-π Interactions | Electrostatic interaction between a cation (e.g., from an Arg or Lys residue) and the electron-rich face of a glucose ring. | Arg, Lys |

Furthermore, MD simulations can be used to calculate the binding free energy, which provides a quantitative measure of the affinity between the enzyme and its substrate. researchgate.net By comparing the binding energies of different substrates or enzyme variants, researchers can predict how changes in sequence or substrate structure will affect catalytic efficiency (kcat/Km). researchgate.netasm.org For example, simulations have helped to confirm that specific mutations can destabilize the binding of cyclodextrin products, thereby favoring other reactions like disproportionation. researchgate.net These computational insights are invaluable for guiding rational enzyme engineering efforts to improve industrial biocatalysts. researchgate.net

Density Functional Theory (DFT) in Oligosaccharide Complexation Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the complex formed between a host molecule and a guest ligand. osti.govscispace.com In the context of oligosaccharides, DFT is employed to study the formation of inclusion complexes, for example, between cyclodextrins (cyclic oligosaccharides) and various guest molecules. mdpi.com The principles and methodologies of these studies are applicable to understanding the non-covalent interactions of linear oligosaccharides like maltononaose in enzyme active sites or other host systems.

DFT calculations provide deep insights into the energetic and electronic properties of these complexes. mdpi.commdpi.com The primary goal is to understand the driving forces behind complex formation and to predict the stability and structure of the resulting assembly. Key parameters calculated using DFT include:

Complexation Energy: This value indicates the thermodynamic favorability of the inclusion process. A negative complexation energy signifies a stable complex. mdpi.com

Interaction Energy: This is the energy difference between the complex and its isolated host and guest components, providing a direct measure of the binding strength.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com For non-covalent interactions, which are dominant in oligosaccharide complexation, dispersion-corrected functionals (e.g., BLYP-D4) are often required to accurately model the weak van der Waals forces that play a major role in stabilizing the complex. mdpi.com

By analyzing the electronic properties, such as charge distribution and molecular orbitals, DFT can elucidate the nature of the intermolecular interactions. These studies have shown that for oligosaccharide complexes, the primary driving forces are often weak, non-covalent interactions rather than the formation of strong chemical bonds. mdpi.com This detailed atomistic insight is crucial for designing novel host systems and for understanding the specificity of enzyme-substrate recognition involving maltononaose.

Computational Predictions of Spectroscopic Parameters for Enzyme Active Sites in Presence of Maltononaose (e.g., NMR)

Computational methods play a vital role in interpreting experimental spectroscopic data, providing a high-resolution link between a specific molecular structure and its observable spectroscopic properties. nih.gov A powerful approach in modern structural biology is "NMR crystallography," which synergistically combines experimental solid-state NMR spectroscopy, X-ray crystallography, and computational chemistry to determine the detailed, three-dimensional structures of enzyme active sites. nih.govnsf.govescholarship.org

This integrated approach allows for the creation of "chemically-rich" structural models where the positions of all atoms, including hydrogen atoms, are specified. nih.govnsf.gov This level of detail is often crucial for understanding catalytic mechanisms but is difficult to achieve with X-ray crystallography alone.

The process typically follows three steps:

Framework Generation: X-ray crystallography provides a coarse structural framework of the enzyme, including its complex with a substrate like maltononaose or an inhibitor. nih.govescholarship.org

Model Building: Using this framework, computational chemistry, often employing DFT, is used to build chemically-detailed models of the active site. This step involves exploring different possibilities, such as the protonation states of amino acid residues and the substrate. nih.gov

Model Validation: First-principles calculations are then used to predict the NMR spectroscopic parameters, most notably chemical shifts, for each of the proposed structural models. nih.govnsf.gov These predicted values are quantitatively compared with experimental data from solid-state NMR. The model that shows the best agreement with the experimental spectra is considered the most accurate representation of the active site structure. nih.gov

The accuracy of these computational predictions has advanced significantly. With an accurate structure, modern DFT methods can predict NMR chemical shifts with high precision, as shown in the table below for various nuclei. nsf.gov

| Nucleus | Typical RMSD (Root Mean Square Deviation) |

|---|---|

| 13C | < 1.5 ppm |

| 15N | < 4.3 ppm |

| 17O | < 7.5 ppm |

RMSD values represent the typical agreement between predicted and experimental chemical shifts for a correct structural model. nsf.gov

By applying this integrative methodology to an enzyme in the presence of maltononaose, researchers can obtain an atomic-resolution view of substrate binding, including the precise hydrogen bonding network and the conformation of the oligosaccharide chain within the active site. escholarship.org

Statistical Models for Oligosaccharide Distribution in Maltononaose-Related Reactions (e.g., Flory-Schultz distribution)

The enzymatic degradation of large polysaccharides like starch often results in a mixture of smaller oligosaccharides of varying lengths. Statistical models can be used to describe and predict the distribution of these products. One of the most well-known models in this area is the Flory-Schultz distribution. statisticshowto.comlu.se

The Flory-Schultz distribution was originally developed to describe the size distribution of polymers resulting from an ideal step-growth polymerization process. statisticshowto.com In this process, monomer units link together to form chains, and the model predicts the relative ratios of chains of different lengths. statisticshowto.com This statistical approach can be adapted to model the products of enzymatic reactions where a long-chain polymer (like amylose) is broken down, or where smaller units are transferred, leading to a distribution of maltooligosaccharides that includes maltose (B56501), maltotriose (B133400), and maltononaose. core.ac.uknih.gov

The distribution is described by a probability mass function (PMF), which gives the probability of finding a chain with a specific number of monomer units.

| Property | Formula / Description |

|---|---|

| Probability Mass Function (PMF) | P(k) = a * (1-a)k-1 |

| Parameter 'k' | The number of monomer units in the chain (degree of polymerization). |

| Parameter 'a' | The probability of reaction or bond cleavage, related to the extent of reaction. A value between 0 and 1. statisticshowto.com |

| Number-Average Degree of Polymerization (Xn) | 1 / a |

| Weight-Average Degree of Polymerization (Xw) | (2-a) / a |

Note: The specific form of the PMF can vary slightly depending on the derivation, but the underlying principle of a geometric distribution remains. statisticshowto.comstackexchange.com

In the context of maltononaose-related reactions, such as the hydrolysis of starch by α-amylase, the parameter 'a' can be related to the probability that any given α-1,4-glycosidic bond is cleaved by the enzyme. By applying the Flory-Schultz model, one can predict the expected distribution of maltooligosaccharides (from glucose up to longer chains) for a given degree of starch conversion. This predictive capability is valuable in industrial settings for controlling enzymatic processes to maximize the yield of a desired oligosaccharide, such as maltononaose. While it is an idealized model, it provides a fundamental framework for understanding the statistical nature of polysaccharide degradation. statisticshowto.com

Derivatization and Functionalization of Maltononaose for Advanced Research Applications

Maltononaose (B116977) as a Scaffold for Chemobiology and Multivalence

The well-defined, repeating structure of maltononaose makes it an excellent platform, or scaffold, for applications in chemobiology, particularly for creating multivalent systems. mdpi.com The multiple hydroxyl groups along the oligosaccharide chain provide numerous points for chemical modification, allowing for the attachment of various bioactive molecules. This capability is crucial for studying multivalent interactions, where the simultaneous binding of multiple ligands to multiple receptors can lead to a significant increase in binding affinity and specificity, a phenomenon known as the glycoside cluster effect. By decorating the maltononaose backbone with specific ligands, researchers can construct multivalent probes to investigate complex biological recognition events at the cellular surface. mdpi.comnih.gov

Building Blocks for Biomimetic Glycoconjugates and Pseudo-Glycopeptides

Maltononaose and its derivatives serve as valuable building blocks in the synthesis of molecules that mimic natural glycoconjugates and glycopeptides. mdpi.combeilstein-journals.org Glycoconjugates, which are carbohydrates linked to proteins or lipids, are fundamental to countless biological processes, including cell-cell recognition, immune responses, and signal transduction. beilstein-journals.org Synthesizing these complex molecules is essential for understanding their function. Maltononaose can be chemically modified and then coupled to amino acids or peptide backbones to create pseudo-glycopeptides. mdpi.com These synthetic analogues are instrumental in developing combinatorial libraries for screening protein-carbohydrate interactions and for designing new therapeutic agents. beilstein-journals.org

Monomers for Polymeric Material Development

The potential of maltooligosaccharides, including maltononaose, extends to materials science, where they can be used as renewable monomers for the development of novel polymers. mdpi.com These sugar-based polymers are of significant interest because they can be designed to be biodegradable and biocompatible. mit.edu Research has shown that certain enzymes can utilize maltononaose as a minimum substrate to synthesize larger, glycogen-type polysaccharides. researchgate.net This chemo-enzymatic approach, along with chemical polymerization methods, allows for the creation of starch-like materials. mdpi.comresearchgate.net Such polymers could find applications in drug delivery, tissue engineering, and the development of sustainable plastics. mit.edupku.edu.cn

Synthesis and Characterization of Functionalized Maltononaose Derivatives

A key aspect of utilizing maltononaose is the ability to synthesize and characterize a wide range of functionalized derivatives. mdpi.com These modifications are designed to introduce specific functionalities, such as fluorescent tags for detection or reactive groups for further conjugation.

Common derivatization strategies include:

Alkylation and Sulfation: The introduction of alkyl or sulfate (B86663) groups can alter the solubility and biological activity of the oligosaccharide. mdpi.com

Linking to Fluorophores and Affinity Tags: To aid in detection and purification, maltononaose is often derivatized with molecules that have strong UV absorbance or fluorescence. For instance, maltononaose has been labeled with aniline (B41778) (AN) and procainamide (B1213733) (ProA) to improve sensitivity in mass spectrometry and liquid chromatography. ub.edu Another common tag is 1-naphthylamine (B1663977) (1-NA), used for derivatizing maltooligosaccharides for analysis by hydrophilic interaction liquid chromatography (HILIC). mdpi.com

The characterization of these derivatives is critical to confirm their structure and purity. Key analytical techniques include:

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are used to confirm the mass of the derivatized glycan and thus assess the degree of derivatization. ub.edu

Chromatography: High-Performance Liquid Chromatography (HPLC) and Capillary Liquid Chromatography (capLC) are used to separate the derivatized products and confirm their purity. ub.edumdpi.com

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about where the functional groups have been attached to the glucose units. researchgate.net

Table 1: Examples of Functionalized Maltononaose Derivatives and Their Characterization

| Derivative Type | Functional Group Added | Purpose of Derivatization | Characterization Methods | Reference(s) |

| Tagged for Analysis | Aniline (AN) | Improve sensitivity for LC-MS analysis | capLC-UV, MALDI-MS | ub.edu |

| Tagged for Analysis | Procainamide (ProA) | Improve sensitivity for LC-MS analysis | capLC-UV, MALDI-MS | ub.edu |

| Tagged for Analysis | 1-Naphthylamine (1-NA) | Enable UV detection and improve separation in HILIC | HPLC-UV | mdpi.com |

| General Modification | Sulfate Groups | Alter biological activity | General (Implied) | mdpi.com |

| General Modification | Alkyl Groups | Alter solubility and hydrophobicity | General (Implied) | mdpi.com |

Applications of Maltononaose Derivatives as Molecular Biology Reagents

The functionalized derivatives of maltononaose are frequently employed as specialized reagents in molecular biology and biochemical assays. nih.govsigmaaldrich.com Their well-defined structure makes them ideal for use as standards and probes.

Key applications include:

Chromatography Standards: Maltononaose derivatized with tags like 1-NA serves as a reference standard in HILIC to calibrate separation systems and identify unknown glycans in complex biological samples. mdpi.com Similarly, aniline and procainamide-labeled maltononaose are used to develop and validate reference methods in capillary liquid chromatography systems for glycoprotein (B1211001) biomarker research. ub.edu

Enzyme Substrates: Chromogenic and fluorogenic derivatives of maltooligosaccharides are widely used to determine the activity of carbohydrate-processing enzymes, such as amylases. mdpi.com When the enzyme cleaves the maltononaose substrate, a colored or fluorescent molecule is released, which can be easily quantified to measure enzyme kinetics.

Table 2: Applications of Maltononaose Derivatives in Molecular Biology

| Maltononaose Derivative | Application | Principle of Use | Reference(s) |

| 1-Naphthylamine-Maltononaose | Chromatographic Standard | Provides a UV-active, well-characterized molecule for calibrating HILIC separations of glycans. | mdpi.com |

| Aniline-Maltononaose | Analytical Reference Standard | Used to develop reference methods for capLC-MS analysis in biomarker discovery. | ub.edu |

| Procainamide-Maltononaose | Analytical Reference Standard | Used to develop reference methods for capLC-MS analysis in biomarker discovery. | ub.edu |

| Chromogenic/Fluorogenic Maltononaose | Enzyme Activity Assays | Acts as a substrate for amylases; enzymatic cleavage releases a detectable chromophore/fluorophore. | mdpi.com |

Advanced Analytical Methodologies for Maltononaose Research

Chromatographic Techniques for Oligosaccharide Profiling and Separation

Chromatographic techniques are indispensable for the separation and profiling of complex oligosaccharide mixtures, including those containing maltononaose (B116977). These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and quantification of individual components.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Maltononaose Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of underivatized carbohydrates. nih.gov This technique leverages the weakly acidic nature of carbohydrates, which allows for their separation as anions at high pH on a strong anion-exchange stationary phase. thermofisher.comthermofisher.com Pulsed amperometric detection provides direct and sensitive detection of carbohydrates without the need for derivatization, as it measures the electrical current generated by the oxidation of the analyte at the surface of an electrode. thermofisher.com

In the context of maltononaose research, HPAEC-PAD is instrumental for profiling maltooligosaccharides (MOS) produced from starch hydrolysis. sciencewebpublishing.net The technique can effectively separate oligosaccharides based on their degree of polymerization (DP), charge, size, and monosaccharide composition. thermofisher.com For instance, studies have utilized HPAEC-PAD to analyze the product mixtures from enzymatic reactions involving maltoheptaose (B131047), successfully identifying and separating glucose (G1) through maltoheptaose (G7). researchgate.net The method's high resolution and sensitivity make it ideal for monitoring the progress of enzymatic hydrolysis and for characterizing the product specificity of enzymes acting on starch and related substrates. sciencewebpublishing.netunipr.it The separation is typically achieved using a gradient of a salt, such as sodium acetate (B1210297), in a sodium hydroxide (B78521) eluent. nih.govchromatographyonline.com

Table 1: HPAEC-PAD System Parameters for Oligosaccharide Analysis

| Parameter | Description | Reference |

| Chromatography System | Dionex BioLC system with a gradient pump and an electrochemical detector. | nih.gov |

| Column | CarboPac series (e.g., PA100, PA200) designed for carbohydrate separation. | nih.govthermofisher.com |

| Mobile Phase | High pH sodium hydroxide (NaOH) solution, often with a sodium acetate (NaOAc) gradient. | nih.govthermofisher.com |

| Detection | Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform. | nih.govthermofisher.com |

| Application | Separation and quantification of maltooligosaccharides based on degree of polymerization. | sciencewebpublishing.netresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry for Comprehensive Oligosaccharide Characterization

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with Mass Spectrometry (MS), offers a significant advancement in the comprehensive characterization of oligosaccharides like maltononaose. measurlabs.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. measurlabs.com When coupled with MS, it becomes a powerful tool for both separation and structural elucidation. mdpi.comresearchgate.net

This hyphenated technique, UPLC-MS, allows for the determination of molecular weights, sequencing, and even glycosidic linkage positions of oligosaccharides. nih.govdntb.gov.ua The use of hydrophilic interaction liquid chromatography (HILIC) is common for separating these polar analytes. acs.org Mass spectrometry provides sensitive detection and, through tandem MS (MS/MS) experiments, detailed structural information by fragmenting the oligosaccharide ions. researchgate.netnih.gov This integrated approach is invaluable for de novo structural elucidation of oligosaccharides derived from polysaccharides. nih.gov The stability of modern columns, such as the ACQUITY UPLC BEH Amide column, allows for the use of high pH mobile phases which can improve chromatographic resolution and enhance the MS signal without the need for derivatization.

Table 2: UPLC-MS Parameters for Oligosaccharide Characterization

| Parameter | Description | Reference |

| Chromatography System | Waters ACQUITY UPLC system or equivalent. | acs.org |

| Column | ACQUITY UPLC BEH Amide column (e.g., 2.1 mm × 100 mm, 1.7 µm). | acs.org |

| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile) and an aqueous phase (e.g., with formic acid or ammonium (B1175870) hydroxide). | acs.org |

| Mass Spectrometer | Quadrupole time-of-flight (QTOF) or triple quadrupole (QqQ) mass spectrometer with electrospray ionization (ESI). | nih.govacs.org |

| Application | Separation, identification, and structural characterization of complex oligosaccharide mixtures. | mdpi.comnih.gov |

Spectroscopic Techniques for Fine Structural Elucidation (e.g., Advanced Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier and powerful technique for the atomic-resolution structural elucidation of oligosaccharides in solution. oup.comnih.govmdpi.com It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of molecules like maltononaose. nih.govnih.gov However, the inherent flexibility of oligosaccharides and spectral overlap can present significant challenges. oup.com

To overcome these limitations, advanced NMR techniques have been developed. oup.comtandfonline.com These include:

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assign the proton (¹H) and carbon (¹H) chemical shifts of each sugar residue within the oligosaccharide chain. mdpi.comtandfonline.com

Ultra-High-Field NMR: The use of higher field strength magnets (e.g., 900 MHz and beyond) significantly improves spectral dispersion and resolution, which is crucial for analyzing complex and repetitive carbohydrate structures. nih.gov

Paramagnetic NMR: Introducing paramagnetic probes to the oligosaccharide can provide long-range distance information that is not accessible through standard NOE (Nuclear Overhauser Effect) experiments. oup.comjst.go.jp

Isotope Labeling: The uniform or position-selective enrichment of oligosaccharides with stable isotopes like ¹³C or ¹⁵N can simplify complex spectra and aid in resonance assignment. oup.commdpi.com

These advanced NMR methods, often combined with computational modeling, provide a dynamic view of the conformational behavior of oligosaccharides, which is essential for understanding their biological functions. mdpi.comjst.go.jp

Quantitative Enzyme Activity Assays for Maltononaose-Related Reactions

Quantitative enzyme activity assays are fundamental for studying the enzymes that produce, degrade, or modify maltononaose. amsbio.comtipbiosystems.com These assays measure the rate of an enzymatic reaction and are crucial for enzyme characterization, inhibitor screening, and understanding enzyme kinetics. amsbio.comsigmaaldrich.com

Reducing Sugar Assays (e.g., Dinitrosalicylic Acid (DNS) Method)

The dinitrosalicylic acid (DNS) method is a widely used colorimetric assay to quantify the concentration of reducing sugars. youtube.com Reducing sugars possess a free aldehyde or ketone group that can reduce the pale yellow 3,5-dinitrosalicylic acid to a reddish-orange 3-amino-5-nitrosalicylic acid under alkaline conditions and heat. youtube.comamrita.edu The intensity of the resulting color, measured spectrophotometrically (typically at 540 nm), is proportional to the concentration of reducing sugars in the sample. amrita.edu

This assay is frequently employed to measure the hydrolytic activity of enzymes like amylases, which break down starch into smaller maltooligosaccharides, thereby increasing the number of reducing ends. semanticscholar.orgoup.com By measuring the rate of appearance of reducing sugars, the activity of the enzyme can be determined. rsc.org While simple and robust, it's important to note that the DNS method is not specific and detects all reducing sugars present in the sample. lu.se

Table 3: DNS Method for Reducing Sugar Quantification

| Step | Description | Reference |

| 1. Reagent Preparation | A solution of 3,5-dinitrosalicylic acid, sodium hydroxide, and Rochelle salt (potassium sodium tartrate) is prepared. | lu.sescielo.br |

| 2. Reaction | The sample containing reducing sugars is mixed with the DNS reagent and heated in a boiling water bath. | amrita.edu |

| 3. Measurement | After cooling, the absorbance of the solution is measured at 540 nm using a spectrophotometer. | amrita.edursc.org |

| 4. Quantification | The concentration of reducing sugars is determined by comparing the absorbance to a standard curve prepared with a known reducing sugar like glucose or maltose (B56501). | amrita.edu |

Specific Activity Measurements for Cyclization and Transglycosylation

For enzymes like cyclodextrin (B1172386) glycosyltransferase (CGTase), which catalyze more complex reactions such as cyclization and transglycosylation (disproportionation and coupling), more specific assays are required. researchgate.netresearchgate.net

Cyclization Activity: This is often measured by monitoring the formation of cyclodextrins from a starch or maltodextrin (B1146171) substrate. semanticscholar.org The disappearance of the starch-iodine complex color can be used as an indicator, or specific cyclodextrins can be quantified using HPLC after the reaction. asm.org For example, phenolphthalein (B1677637) can be used for the spectrophotometric measurement of β-cyclodextrin. semanticscholar.org

Transglycosylation Activity:

Disproportionation: This reaction involves the transfer of a part of a donor substrate (like maltononaose) to an acceptor molecule. The activity can be difficult to assay directly but can be inferred from the analysis of the product mixture by techniques like HPAEC-PAD or HPLC. asm.org

Coupling: This is the reverse of the cyclization reaction, where a cyclodextrin is opened and transferred to an acceptor like glucose. Coupling activity can be assayed by measuring the decrease in the acceptor concentration (e.g., glucose) over time using specific enzymatic assays or HPLC. asm.org

Kinetic parameters such as Km and kcat for these specific reactions are determined by measuring initial reaction rates at various substrate concentrations. semanticscholar.orgresearchgate.net These detailed kinetic analyses are crucial for understanding the enzyme's mechanism and for engineering enzymes with desired product specificities. researchgate.net

Q & A

Q. What are the optimal chromatographic and spectroscopic methods for characterizing Maltononaose’s molecular structure and purity?

Maltononaose, a linear oligosaccharide with nine glucose units, requires multimodal validation. Use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to resolve α-(1→4) glycosidic linkages . Pair this with NMR spectroscopy (¹H, ¹³C, and 2D HSQC) to confirm anomeric configurations and linkage positions. For purity, employ matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to detect molecular ion peaks (m/z ~1,500–1,600 range) and rule out shorter-chain oligomers .

Q. How can researchers design reproducible synthesis protocols for Maltononaose while minimizing side products?

Controlled enzymatic synthesis using α-amylase or glycogen phosphorylase is preferred over chemical methods to avoid branching artifacts. Optimize reaction conditions:

- Temperature : 37°C to maintain enzyme stability.

- Substrate ratio : 1:10 molar ratio of maltotriose primer to glucose-1-phosphate donor .

- Kinetic monitoring : Use HPLC-SEC (size-exclusion chromatography) every 30 minutes to track chain elongation and terminate reactions at DP9 (degree of polymerization 9) to prevent over-elongation .

Q. What statistical approaches are recommended for analyzing Maltononaose’s hydrodynamic properties in solution?

Use dynamic light scattering (DLS) to measure hydrodynamic radius (Rₕ) and static light scattering (SLS) for molecular weight validation. Apply Stokes-Einstein equation to correlate Rₕ with viscosity and temperature. For reproducibility, perform triplicate measurements across pH 5.0–7.4 and 25–45°C to model conformational flexibility .

Q. Which enzymatic assays are suitable for studying Maltononaose’s interactions with glucoamylases?

Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) and fluorescence quenching assays (using tryptophan residues in enzyme active sites) can quantify binding affinity (Kₐ) and catalytic efficiency (kₐₜ/Kₘ). Include inhibitor controls (e.g., acarbose) to validate specificity .

Q. How should researchers standardize data reporting for Maltononaose’s thermal stability profiles?

Use differential scanning calorimetry (DSC) to measure melting temperatures (Tₘ) and thermogravimetric analysis (TGA) for decomposition thresholds. Report data as mean ± SD (n=5) and include raw DSC thermograms in supplementary materials. Cross-validate with FTIR to track glycosidic bond degradation at >150°C .

Advanced Research Questions

Q. How can conflicting data on Maltononaose’s binding affinity to starch-binding domains (SBDs) be resolved?

Contradictions often arise from variations in assay buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) or SBD isoform specificity . Perform a meta-analysis of published Kₐ values (n≥10 studies) using random-effects models to quantify heterogeneity. Follow with surface plasmon resonance (SPR) under standardized conditions (pH 7.4, 25°C) to reconcile discrepancies .

Q. What experimental designs address the challenge of Maltononaose’s low solubility in aqueous buffers?

- Co-solvent systems : Test DMSO:water (10:90 v/v) or cyclodextrin inclusion complexes.

- Temperature-modulated solubility : Pre-dissolve Maltononaose at 60°C and cool to 25°C before assays.

- Critical micelle concentration (CMC) analysis : Use pyrene fluorescence to detect aggregation thresholds .

Q. Which computational strategies improve the prediction of Maltononaose’s 3D conformation in molecular dynamics (MD) simulations?

- Force field selection : Compare GLYCAM06 vs. CHARMM36 carbohydrate parameters for glycosidic torsion angles.

- Solvation models : Explicit water (TIP3P) vs. implicit solvent (GBSA).

- Convergence criteria : Ensure simulations run ≥500 ns with RMSD <2.0 Å after 100 ns equilibration .

Q. How can researchers integrate multi-omics data to study Maltononaose’s role in glycogen metabolism pathways?

Combine transcriptomics (RNA-seq of glycogen synthase isoforms), proteomics (SBD-affinity pull-downs), and metabolomics (LC-MS/MS of UDP-glucose pools). Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions and Bayesian networks to infer regulatory nodes .

Q. What methodological frameworks are critical for validating Maltononaose’s proposed bioactivity in in vitro models?

- Dose-response curves : Test 0.1–100 µM concentrations with ATP-based viability assays (e.g., CellTiter-Glo).

- Off-target controls : Include inactive analogs (e.g., maltose) to confirm specificity.

- High-content imaging : Quantify subcellular glycogen accumulation via periodic acid-Schiff (PAS) staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.